molecular formula C16H22N2O2 B12901087 N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide CAS No. 651311-32-9

N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide

Cat. No.: B12901087
CAS No.: 651311-32-9
M. Wt: 274.36 g/mol
InChI Key: AJYXQSIYNRAXSA-UHFFFAOYSA-N
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Description

N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide is a chemical compound with a complex structure that includes a pyrrolidinone ring, a butyl side chain, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide typically involves the reaction of 4-butyl-2-oxopyrrolidine with N-methylbenzamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and pharmacological effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide
  • (S)-2-(2-oxopyrrolidin-1-yl)butanamide

Uniqueness

N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide is unique due to its specific structural features, such as the combination of a pyrrolidinone ring with a benzamide group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

651311-32-9

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-(4-butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide

InChI

InChI=1S/C16H22N2O2/c1-3-4-8-13-11-15(19)18(12-13)17(2)16(20)14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3

InChI Key

AJYXQSIYNRAXSA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)N(C1)N(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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